molecular formula C21H31N5O3 B602397 Buspirone n-oxide CAS No. 220747-81-9

Buspirone n-oxide

Cat. No.: B602397
CAS No.: 220747-81-9
M. Wt: 401.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Buspirone n-oxide is a metabolite of buspirone, an anxiolytic drug primarily used to treat anxiety disorders, particularly generalized anxiety disorder.

Preparation Methods

The synthesis of buspirone n-oxide involves the oxidation of buspirone. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Chemical Reactions Analysis

Buspirone n-oxide undergoes various chemical reactions, including:

Scientific Research Applications

Buspirone n-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of buspirone n-oxide involves its interaction with serotonin and dopamine receptors. It acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at dopamine D3 receptors. This dual action helps in modulating neurotransmitter levels in the brain, thereby exerting anxiolytic effects .

Comparison with Similar Compounds

Buspirone n-oxide is unique compared to other similar compounds due to its specific receptor interactions and metabolic profile. Similar compounds include:

This compound stands out due to its specific oxidation state and its unique interactions with neurotransmitter receptors, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

8-[4-(1-oxido-4-pyrimidin-2-ylpiperazin-1-ium-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O3/c27-18-16-21(6-1-2-7-21)17-19(28)25(18)10-3-4-13-26(29)14-11-24(12-15-26)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFOIYSPRVISSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCC[N+]3(CCN(CC3)C4=NC=CC=N4)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220747-81-9
Record name Buspirone N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220747819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUSPIRONE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y5KFQ9MG8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How is buspirone N-oxide formed and what is its significance in buspirone metabolism?

A1: this compound (Bu N-oxide) is a metabolite of buspirone generated primarily via N-oxidation on the piperazine ring of the buspirone molecule. Although a minor metabolic pathway compared to N-dealkylation and hydroxylation, research indicates that CYP3A4 is the primary enzyme responsible for this transformation in human liver microsomes. The study also established the apparent Km value for Bu N-oxide formation as 34.0 μM in pooled human liver microsomes, highlighting the enzyme's affinity for buspirone in this metabolic pathway.

Q2: Are there efficient methods for synthesizing this compound for research purposes?

A2: Yes, research suggests that Davis' reagent (2-(Phenyl sulfonyl)-3-phenyloxaziridine) facilitates a facile preparation of this compound. This suggests a pathway for researchers to readily synthesize this compound, enabling further investigations into its specific properties and potential biological activities.

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